REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:9]([CH3:10])=[CH:8][NH:7][CH:6]=1)=[O:4].P([O-])([O-])([O-])=O.[K+].[K+].[K+].NC1CCCCC1N.Br[C:28]1[N:33]=[CH:32][CH:31]=[CH:30][N:29]=1.CCCCCCCCCCCC>O1CCOCC1.O.[Cu]I>[CH3:1][O:2][C:3]([C:5]1[C:9]([CH3:10])=[CH:8][N:7]([C:28]2[N:33]=[CH:32][CH:31]=[CH:30][N:29]=2)[CH:6]=1)=[O:4] |f:1.2.3.4|
|
Name
|
|
Quantity
|
333.9 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CNC=C1C
|
Name
|
tri-potassium phosphate
|
Quantity
|
891.5 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
NC1C(CCCC1)N
|
Name
|
|
Quantity
|
317.9 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=N1
|
Name
|
|
Quantity
|
90 μL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
CuI
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (twice),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column flash chromatography (eluent: heptane/dichloromethane/methanol=25/2/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN(C=C1C)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |